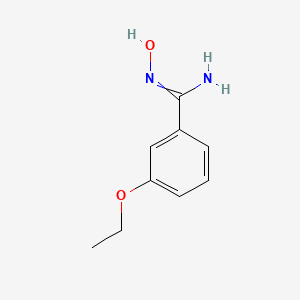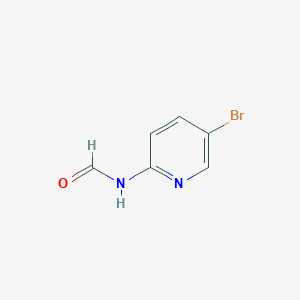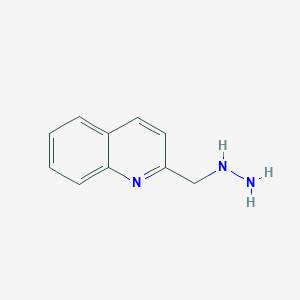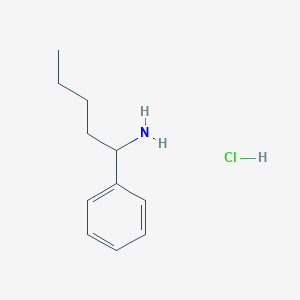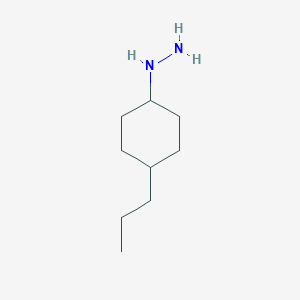
1-(4-Propylcyclohexyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propylcyclohexyl)hydrazine is an organic compound with the molecular formula C9H20N2 It is a hydrazine derivative characterized by a cyclohexyl ring substituted with a propyl group at the 4-position and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Propylcyclohexyl)hydrazine can be synthesized through the reaction of 4-propylcyclohexanone with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The process involves the nucleophilic addition of hydrazine to the carbonyl group of 4-propylcyclohexanone, followed by dehydration to form the hydrazone intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Propylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines or hydrazones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions .
Major Products:
Oxidation: Azines and other nitrogen-containing derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazines or hydrazones .
Aplicaciones Científicas De Investigación
1-(4-Propylcyclohexyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Propylcyclohexyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of specific enzymes, modulation of signaling pathways, or induction of oxidative stress .
Comparación Con Compuestos Similares
- 1-(4-Butylcyclohexyl)hydrazine
- 1-(4-Ethylcyclohexyl)hydrazine
- 1-(4-Methylcyclohexyl)hydrazine
Comparison: 1-(4-Propylcyclohexyl)hydrazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest for research and industrial applications .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
(4-propylcyclohexyl)hydrazine |
InChI |
InChI=1S/C9H20N2/c1-2-3-8-4-6-9(11-10)7-5-8/h8-9,11H,2-7,10H2,1H3 |
Clave InChI |
MLNOTBKWAHZHMV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


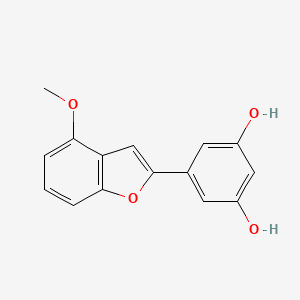

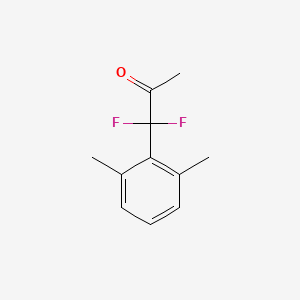

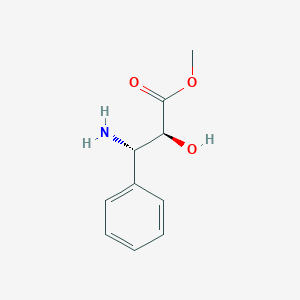
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
